(4E)-2-(2-chloro-5-iodophenyl)-4-({5-[3-(trifluoromethyl)phenyl]furan-2-yl}methylidene)-1,3-thiazol-5(4H)-one
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Overview
Description
(4E)-2-(2-CHLORO-5-IODOPHENYL)-4-({5-[3-(TRIFLUOROMETHYL)PHENYL]FURAN-2-YL}METHYLIDENE)-4,5-DIHYDRO-1,3-THIAZOL-5-ONE is a complex organic compound characterized by its unique structure, which includes a thiazole ring, a furan ring, and various halogen substituents
Preparation Methods
The synthesis of (4E)-2-(2-CHLORO-5-IODOPHENYL)-4-({5-[3-(TRIFLUOROMETHYL)PHENYL]FURAN-2-YL}METHYLIDENE)-4,5-DIHYDRO-1,3-THIAZOL-5-ONE typically involves multi-step organic synthesis. The process begins with the preparation of the thiazole and furan intermediates, followed by their coupling under specific reaction conditions. Common reagents used in these steps include halogenating agents, coupling catalysts, and solvents such as dichloromethane and dimethylformamide. Industrial production methods may involve optimization of these steps to increase yield and purity, often utilizing automated synthesis equipment and stringent quality control measures.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The thiazole ring can be oxidized using agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reagents such as lithium aluminum hydride.
Substitution: Halogen substituents can be replaced through nucleophilic substitution reactions using reagents like sodium methoxide.
Coupling Reactions: The furan ring can participate in coupling reactions, forming new carbon-carbon bonds under the influence of palladium catalysts.
Major products formed from these reactions depend on the specific conditions and reagents used, but they often include modified thiazole or furan derivatives with altered functional groups.
Scientific Research Applications
(4E)-2-(2-CHLORO-5-IODOPHENYL)-4-({5-[3-(TRIFLUOROMETHYL)PHENYL]FURAN-2-YL}METHYLIDENE)-4,5-DIHYDRO-1,3-THIAZOL-5-ONE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific molecular pathways.
Industry: Utilized in the development of advanced materials, such as polymers with unique electronic properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of halogen substituents and the unique structure of the thiazole and furan rings allow it to bind selectively to these targets, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways.
Comparison with Similar Compounds
Similar compounds include other thiazole and furan derivatives with halogen substituents. For example:
2,4-Dichloroaniline: A simpler compound with two chlorine atoms on an aniline ring.
2,5-Dichloroaniline: Another aniline derivative with chlorine atoms in different positions.
3,4-Dichloroaniline: An aniline derivative with chlorine atoms in yet another configuration.
Properties
Molecular Formula |
C21H10ClF3INO2S |
---|---|
Molecular Weight |
559.7 g/mol |
IUPAC Name |
(4E)-2-(2-chloro-5-iodophenyl)-4-[[5-[3-(trifluoromethyl)phenyl]furan-2-yl]methylidene]-1,3-thiazol-5-one |
InChI |
InChI=1S/C21H10ClF3INO2S/c22-16-6-4-13(26)9-15(16)19-27-17(20(28)30-19)10-14-5-7-18(29-14)11-2-1-3-12(8-11)21(23,24)25/h1-10H/b17-10+ |
InChI Key |
YUGDXOYKHSOTOR-LICLKQGHSA-N |
Isomeric SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C2=CC=C(O2)/C=C/3\C(=O)SC(=N3)C4=C(C=CC(=C4)I)Cl |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C2=CC=C(O2)C=C3C(=O)SC(=N3)C4=C(C=CC(=C4)I)Cl |
Origin of Product |
United States |
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